molecular formula C15H12Cl2O3 B5665952 2-ethoxyphenyl 3,4-dichlorobenzoate

2-ethoxyphenyl 3,4-dichlorobenzoate

Cat. No.: B5665952
M. Wt: 311.2 g/mol
InChI Key: WIROQENNMCIDAH-UHFFFAOYSA-N
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Description

2-Ethoxyphenyl 3,4-dichlorobenzoate is a synthetic ester derivative of 3,4-dichlorobenzoic acid, featuring an ethoxyphenyl group at the ester position. The ethoxy group (-OCH₂CH₃) on the phenyl ring may enhance lipophilicity, influencing its solubility and interaction with biological or environmental matrices.

Properties

IUPAC Name

(2-ethoxyphenyl) 3,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-2-19-13-5-3-4-6-14(13)20-15(18)10-7-8-11(16)12(17)9-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIROQENNMCIDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyphenyl 3,4-dichlorobenzoate typically involves the esterification of 3,4-dichlorobenzoic acid with 2-ethoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of 2-ethoxyphenyl 3,4-dichlorobenzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: 2-Ethoxyphenyl 3,4-dichlorobenzoate can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield products with reduced chlorinated benzoate moieties.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the benzoate ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of 2-ethoxyphenyl 3,4-dichlorobenzoic acid.

    Reduction: Formation of 2-ethoxyphenyl 3,4-dichlorobenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Ethoxyphenyl 3,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives with potential biological activities.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-ethoxyphenyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by inhibiting enzymes or receptors involved in critical biochemical pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications
2-Ethoxyphenyl 3,4-dichlorobenzoate 2-Ethoxy ~325.2* High lipophilicity (predicted)
2-Methoxy-4-[(E)-...]phenyl 3,4-dichlorobenzoate 2-Methoxy, naphthylamino 769.15 (CAS: 769152-48-9) Potential pharmacological activity
[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate Nitro, methylphenoxy 432.2 Lab reagent (discontinued)
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3,4-dichlorobenzoate Biphenyl, oxoethyl 385.24 Steric hindrance (bulky substituent)
Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate Oxoacetate ethyl ester ~257.1* Synthetic intermediate

*Calculated based on formula.

Substituent Effects on Physicochemical Properties

  • Ethoxy vs.
  • Nitro and Bulky Groups: Compounds like [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate exhibit reduced solubility due to nitro groups, whereas biphenyl derivatives introduce steric hindrance, affecting reactivity.

Degradation and Environmental Persistence

  • Aerobic Biodegradation : 3,4-Dichlorobenzoate derivatives are degraded via microbial pathways involving dehalogenases (e.g., 4-CB dehalogenase) under aerobic conditions . The ethoxy group may slow degradation compared to hydroxylated analogues (e.g., 3,4-dihydroxybenzeneacrylic acid ).
  • Anaerobic Stability : Chlorinated benzoates, including 3,4-dichlorobenzoate, are resistant to anaerobic degradation , suggesting environmental persistence.

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